Scriptaid

Descripción general

Descripción

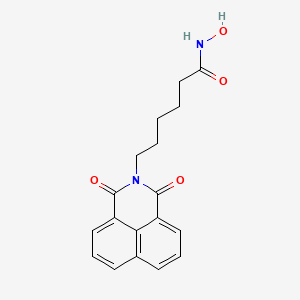

Scriptaid is a histone deacetylase (HDAC) inhibitor . It enhances global acetylation of histones, improves transcriptional activity and protein expression, inhibits tumor growth, decreases telomerase activity, and stimulates glioma cell apoptosis .

Synthesis Analysis

Scriptaid has been researched for its protective effects against traumatic brain injury via modulation of PTEN and AKT pathway . It has also been found to decrease DNA Methyltransferase 1 expression by induction of MicroRNA-152 expression in porcine somatic cell nuclear transfer embryos .Molecular Structure Analysis

Scriptaid shares a similar chemical structure with several other hydroxamic acid-containing HDAC inhibitors. It consists of a hydroxamic acid group, an aliphatic chain, and an aromatic cap at the other end .Chemical Reactions Analysis

Scriptaid acts as a histone deacetylase inhibitor . It was one of the first compounds discovered via high-throughput screening that acts at this target .Physical And Chemical Properties Analysis

Scriptaid has a molecular formula of C18H18N2O4 and a molecular weight of 326.35 .Aplicaciones Científicas De Investigación

Cancer Research

Scriptaid has shown promise in cancer research, particularly as a novel histone deacetylase inhibitor (HDACi). It has been found to reduce survival of certain cancer cell lines, lead to cell cycle arrest, and promote apoptosis. HDAC inhibitors like Scriptaid are considered promising candidates for anti-cancer therapeutic agents due to their ability to suppress the growth of various human tumor lines both in vitro and in vivo .

Cloning

In the field of cloning, Scriptaid has been used to improve the success rate of cloned embryos developing to the blastocyst stage. It induces normal expression levels of crucial genes in cloned embryos, which is essential for successful development .

Metabolism Research

Scriptaid has also been applied in metabolism research. It enhances skeletal muscle insulin action and cardiac function, which are often impaired in metabolic diseases such as obesity and type 2 diabetes. Treatment with Scriptaid has shown increased metabolic gene expression, cell respiration, and glucose uptake .

Mecanismo De Acción

Target of Action

Scriptaid primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation .

Mode of Action

As an HDAC inhibitor , Scriptaid interacts with its targets by inhibiting the deacetylation process . This inhibition leads to an increase in acetylation levels of histones, thereby influencing gene expression. The altered gene expression can result in various downstream effects, including cell cycle arrest and apoptosis .

Biochemical Pathways

Scriptaid affects several biochemical pathways. It has been shown to modulate the PTEN and AKT pathways, which are involved in cell survival and growth . By influencing these pathways, Scriptaid can have significant effects on cellular processes such as cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetics of Scriptaid in mice is nonlinear. It is cleared rapidly at low doses and slowly at higher doses . Scriptaid is found to distribute in several tissues, including the spleen and kidneys . .

Result of Action

Scriptaid’s action results in a variety of molecular and cellular effects. It has been shown to reduce neurological deficits, brain atrophy, and white matter injury in a dose-dependent manner in a mouse model of intracranial hemorrhage . Additionally, Scriptaid can decrease the expression of pro-inflammatory cytokines IL1β and TNFα, as well as iNOS, after intracranial hemorrhage .

Safety and Hazards

Scriptaid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Scriptaid itself was never developed for medical applications, but it led to the development of structurally related drugs such as vorinostat, which have been accepted into clinical use . More recent research has found Scriptaid to be useful in other applications such as cloning and research into regulation of metabolism . As Scriptaid offers long-lasting neuronal and behavioral protection, even when delivered 12 h after controlled cortical impact, it is an excellent new candidate for the effective clinical treatment of TBI .

Propiedades

IUPAC Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-15(19-24)10-2-1-3-11-20-17(22)13-8-4-6-12-7-5-9-14(16(12)13)18(20)23/h4-9,24H,1-3,10-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDYUFSDZATMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274458 | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scriptaid | |

CAS RN |

287383-59-9 | |

| Record name | Scriptaid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287383599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scriptaid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17053 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | scriptaid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCRIPTAID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJQ8CD8BSV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)

![N-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[5,4-d]pyridin-7-yl]methyl]piperidin-4-amine](/img/structure/B1680849.png)

![N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1680854.png)

![1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine](/img/structure/B1680856.png)

![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)

![sodium;(5R)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(Z,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl]-5-fluoropentanoate](/img/structure/B1680866.png)

![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)